molecular formula C17H13N3O3S B6139183 N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide

N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B6139183
M. Wt: 339.4 g/mol
InChI Key: IMIIXLWHJLFLSC-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide, also known as MNB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 356.38 g/mol.

Mechanism of Action

N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide in lab experiments is its versatility. It can be used in a range of assays and experiments to investigate its biological effects. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. It is important to use appropriate safety measures when handling N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide to avoid any adverse effects.

Future Directions

There are several future directions for the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. One potential direction is the development of new anticancer drugs based on the structure of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. Another direction is the investigation of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a potential photosensitizer for photodynamic therapy. Additionally, further research is needed to investigate the potential use of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for metal ion detection. Overall, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has the potential to lead to the development of new drugs and diagnostic tools for a range of diseases and conditions.

Synthesis Methods

N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-chloroacetamide followed by the reaction of the resulting product with 4-nitrobenzaldehyde. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

(E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-18-15-8-5-13(10-16(15)24-11)19-17(21)9-4-12-2-6-14(7-3-12)20(22)23/h2-10H,1H3,(H,19,21)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIIXLWHJLFLSC-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide

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